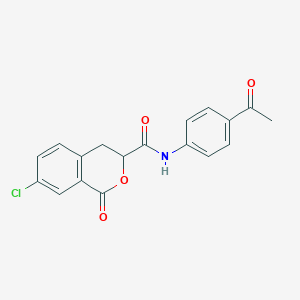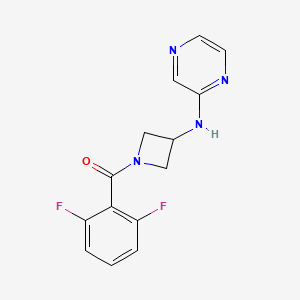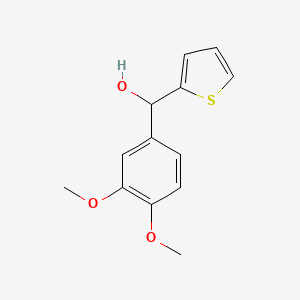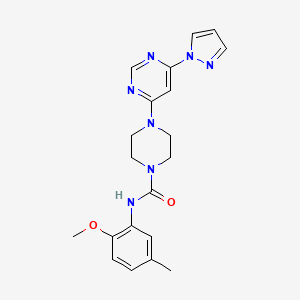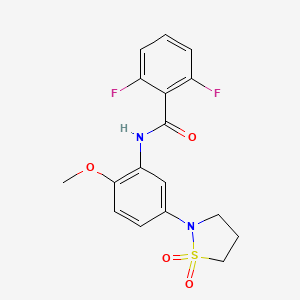
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, with various substrates undergoing reactions in the presence of catalysts to form complex molecules. For instance, certain benzamide derivatives have been synthesized through condensation with aromatic aldehydes in the presence of sodium ethanolate, resulting in compounds with potential antimicrobial activities (Patel & Dhameliya, 2010). Similar methodologies could potentially be applied to synthesize the compound , adapting the substrates and reaction conditions accordingly.
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the properties and reactivity of compounds. Techniques such as NMR, X-ray crystallography, and DFT calculations have been employed to elucidate the structures of complex organic molecules. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was characterized using single-crystal X-ray diffraction and DFT calculations, providing insights into the impact of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamides typically showcase the reactivity of the amide bond and the aromatic system. These reactions can include N-alkylation, acylation, and condensation with various reagents, leading to a wide range of derivatives with diverse chemical properties. For example, annulation reactions catalyzed by transition metals have been developed to form quinazolinone derivatives from N-methoxybenzamides, demonstrating the versatility of benzamides in organic synthesis (Xiong et al., 2018).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are determined by its molecular structure. Techniques like DFT calculations and X-ray crystallography provide valuable data for predicting and understanding these properties. Studies on similar compounds have shown that crystal packing and intermolecular interactions significantly influence the physical properties, including the stability and solubility of the compounds (Huang et al., 2020).
Chemical Properties Analysis
The chemical properties of benzamides, such as reactivity towards nucleophiles, electrophiles, and ability to undergo various organic reactions, are crucial for their applications in synthesis. These properties are often explored through experimental studies and theoretical calculations, aiming to understand the mechanisms and optimize the reactions for better yields and selectivity. Research into similar compounds has provided insights into their reductive chemistry, elucidating pathways that lead to selective toxicity in certain conditions (Palmer et al., 1995).
Applications De Recherche Scientifique
Synthesis and Characterization : Compounds with structures incorporating elements such as thiazolidinones and benzamides, similar to the target molecule, are synthesized and characterized to explore their biological activities. For example, Desai et al. (2013) synthesized a series of thiazole derivatives incorporating thiazolidinone and benzamide moieties, showcasing their antimicrobial potential against a variety of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, another study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating enhanced antimicrobial activity attributed to the fluorine atom's presence (Desai, Rajpara, & Joshi, 2013).
Antimicrobial and Antifungal Activities : The antimicrobial efficacy of related compounds is a significant area of research, with various studies indicating their potential in treating bacterial and fungal infections. Patel and Dhameliya (2010) described the synthesis of thiazolidinone derivatives showing promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobials (Patel & Dhameliya, 2010).
Potential Therapeutic Applications : Research into compounds with thiazolidinone and benzamide structures also explores their potential therapeutic applications beyond antimicrobial activity. For instance, Inagaki et al. (2000) investigated gamma-sultam derivatives as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase, showing efficacy in animal arthritic models without ulcerogenic activities, highlighting their potential as antiarthritic agents (Inagaki et al., 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation . By inhibiting CDK2, the compound can halt the progression of the cell cycle, affecting downstream processes such as DNA replication and mitosis. This can lead to cell cycle arrest, apoptosis, or senescence, depending on the cellular context.
Result of Action
The inhibition of CDK2 by this compound can result in the halting of the cell cycle, leading to various cellular outcomes such as cell cycle arrest, apoptosis (programmed cell death), or senescence (permanent cell cycle exit) . The specific outcome can depend on a variety of factors, including the type of cell and the presence of other signaling molecules.
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-25-15-7-6-11(21-8-3-9-26(21,23)24)10-14(15)20-17(22)16-12(18)4-2-5-13(16)19/h2,4-7,10H,3,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKGHPZXWGWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

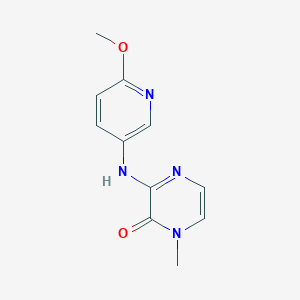
![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)
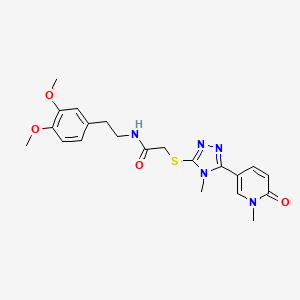
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)
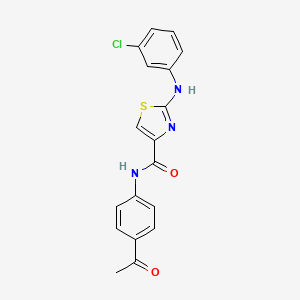
![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)

